4-(3-bromo-4-methoxyphenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
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Overview
Description
4-(3-bromo-4-methoxyphenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C14H17BrN2O2S. This compound is of interest to researchers due to its potential applications in the fields of medicinal chemistry and drug discovery. In
Mechanism of Action
The exact mechanism of action of 4-(3-bromo-4-methoxyphenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine is not fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-bromo-4-methoxyphenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 4-(3-bromo-4-methoxyphenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine. These include:
1. Further studies to elucidate its mechanism of action and potential side effects.
2. Investigation of its use as a diagnostic tool for detecting cancer.
3. Development of new derivatives with improved therapeutic properties.
4. Exploration of its potential as a treatment for infectious diseases.
5. Studies to determine its effectiveness in combination with other drugs for cancer treatment.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in the fields of medicinal chemistry and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 4-(3-bromo-4-methoxyphenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine involves several steps. The first step is the reaction of 3-bromo-4-methoxyaniline with ethyl bromoacetate to form 3-bromo-4-methoxyphenylacetic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. Finally, the 2-methoxyethyl group is added to the amine nitrogen to yield the final product.
Scientific Research Applications
4-(3-bromo-4-methoxyphenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine has been studied for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases. Researchers have also investigated its use as a diagnostic tool for detecting certain types of cancer.
properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-17-6-5-15-13-16-11(8-19-13)9-3-4-12(18-2)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFBDGNKRZYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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